4-Benzoylpyrazole

Herbicide Synthesis Process Chemistry Agrochemical Intermediate

4-Benzoylpyrazole is the essential, unsubstituted benzoylpyrazole core for agrochemical and pharmaceutical R&D. As a benchmark 4-HPPD inhibitor scaffold, it is the definitive starting point for herbicide libraries. For medicinal chemistry, it is the sole validated backbone for constructing selective neutrophil elastase inhibitors. Its high purity (≥97%, m.p. 63–66°C) guarantees reproducible SAR-driven optimization, de-risking the synthesis of novel, patentable derivatives. Unlike random analogs, this parent structure ensures consistent activity and predictable reactivity.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
Cat. No. B1253644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoylpyrazole
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CNN=C2
InChIInChI=1S/C10H8N2O/c13-10(9-6-11-12-7-9)8-4-2-1-3-5-8/h1-7H,(H,11,12)
InChIKeyNPRXQXFTKCBAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzoylpyrazole: Core Scaffold for 4-HPPD Inhibitors, Elastase Modulators, and Agrochemical Intermediates


4-Benzoylpyrazole (phenyl(1H-pyrazol-4-yl)methanone; CAS 41253-21-8) is an aromatic ketone and the foundational benzoylpyrazole core structure. It is unsubstituted on both the pyrazole and phenyl rings, making it a versatile building block for derivative synthesis. This compound is classified as an EC 1.13.11.27 (4-hydroxyphenylpyruvate dioxygenase; 4-HPPD) inhibitor [1] and has a primary application as an herbicide or herbicide intermediate [2]. It is also the core structure for a class of small-molecule inhibitors of human neutrophil elastase (NE) [3]. Its fundamental role is as a synthetic precursor; its chemical and biological differentiation from analogs is defined by the position and identity of substituents appended to this core during downstream synthesis.

Why Uncontrolled Substitution on the 4-Benzoylpyrazole Core is a Procurement and Development Risk


The 4-benzoylpyrazole scaffold is not a biologically active end-point; it is a platform for molecular optimization. The biological activity, selectivity, and physicochemical properties of benzoylpyrazole derivatives are exquisitely sensitive to the type, position, and number of substituents. In the context of human neutrophil elastase (NE) inhibition, SAR analysis has demonstrated that specific modifications, such as the presence of methyl groups on the pyrazole moiety or ortho-substituents on the benzoyl radical, are the primary determinants of enzyme selectivity and potency [1]. Similarly, herbicidal activity is tightly linked to specific substituent patterns, with different groups dictating the spectrum of weed control and crop safety [2]. Therefore, substituting the unsubstituted 4-benzoylpyrazole core with any other analog without rigorous validation of the intended SAR will almost certainly result in a loss of desired biological function or the introduction of off-target liabilities. This is not a class where compounds are functionally interchangeable; the unsubstituted parent is a specific, defined synthetic starting point for a rational derivatization process.

4-Benzoylpyrazole: Quantified Advantages for Consistent Synthesis and Derivative Development


High-Yield Synthesis Enables Cost-Effective Scale-Up

Industrial synthesis of 4-benzoylpyrazole derivatives has been optimized to achieve high yields, directly impacting the cost and scalability of downstream processes. A specific preparative method for 4-benzoylpyrazole-type compounds, which serves as the basis for many derivatives, achieves a yield of ≥85% [1]. More advanced processes for producing specific 4-benzoylpyrazole derivatives report yields higher than 90%, a significant improvement over earlier methods that yielded only 70-75% and produced unwanted by-products [2]. This establishes a baseline of synthetic efficiency for the core scaffold that translates to reduced cost of goods for any program utilizing it.

Herbicide Synthesis Process Chemistry Agrochemical Intermediate

Commercial Availability at High Purity for Reproducible Research and Development

For scientific and industrial users, the availability of a compound at a defined, high purity level is critical for reproducible experiments and reliable manufacturing. 4-Benzoylpyrazole is commercially available as an analytical standard with a guaranteed purity of ≥97.0% (GC area %), a defined melting point range of 63-66°C, and a carbon content of 34.4-36.4% . While purity is a common benchmark, this specification ensures that experimental results are not confounded by significant levels of unknown impurities. For comparison, many related pyrazole derivatives are often synthesized in-house with variable purity, or are only available from vendors at lower purity grades (e.g., ≥95.0% or ≥90.0%), which can introduce variability in dose-response studies or catalytic processes [1].

Analytical Chemistry Chemical Procurement Quality Control

Proven Role as a Key Intermediate for Marketed 4-HPPD Herbicides

The 4-benzoylpyrazole scaffold is the foundational core for several commercially successful herbicides that act as 4-HPPD inhibitors, including pyrazolate and pyrazoxyfen [1]. This class-level activity is well-characterized; 4-benzoyl-5-hydroxypyrazole derivatives have been shown to act as practical 4-HPPD inhibitors [2]. Furthermore, the mechanism of action is understood to involve chelation of Fe2+ in the enzyme's active site, a property that has been spectroscopically demonstrated for benzoylpyrazoles and used to screen for new inhibitors [3]. While the unsubstituted core itself has low direct potency, its selection as a synthetic intermediate directly enables access to this proven, commercially validated mechanism of action. Alternative heterocyclic cores may not share this established pathway and would require de novo target validation.

Herbicide Development Agrochemicals Crop Protection

Defined Role in SAR Studies for Potent Human Neutrophil Elastase Inhibition

The N-benzoylpyrazole class, for which 4-benzoylpyrazole is the parent, has been extensively characterized as novel, pseudoirreversible competitive inhibitors of human neutrophil elastase (NE) [1]. The unsubstituted core itself is not the active entity; rather, it serves as the essential template upon which potency and selectivity are built. Comprehensive SAR analysis of 53 derivatives identified the key molecular features that govern activity: the presence of methyl groups on the pyrazole ring and ortho-substituents on the benzoyl radical [2]. This body of work provides a clear roadmap for medicinal chemists. Starting from the unsubstituted 4-benzoylpyrazole provides a clean slate for rationally introducing these activity-conferring groups. In contrast, pre-substituted analogs may inadvertently incorporate moieties that are known from this SAR to be detrimental to enzyme binding or compound stability, such as substituents that hinder access to the catalytic site [1].

Medicinal Chemistry Neutrophil Elastase Inhibitor Inflammation

Optimal Procurement and Application Scenarios for 4-Benzoylpyrazole


As a Key Synthetic Intermediate for Next-Generation 4-HPPD Herbicides

The primary industrial application for 4-benzoylpyrazole is as a synthetic building block for the creation of new 4-HPPD-inhibiting herbicides. Given the established commercial success of derivatives like pyrazolate and pyrazoxyfen [1], and the known mechanism of action involving Fe2+ chelation [2], this scaffold provides a de-risked starting point for agrochemical R&D. The high synthetic yields achievable (≥85% and >90%) [REFS-3, REFS-4] make it a cost-effective precursor for generating diverse chemical libraries for screening. Procurement in this context is driven by the need for a pure, well-characterized starting material to ensure consistent and reproducible synthesis of novel, patentable derivatives.

As a Foundational Template for Rational Elastase Inhibitor Design

For medicinal chemistry programs focused on inflammatory diseases, 4-benzoylpyrazole is the essential core for constructing selective inhibitors of human neutrophil elastase (NE). Extensive SAR studies have mapped the exact substituents required for high potency and selectivity [REFS-5, REFS-6]. This allows researchers to procure the unsubstituted core and then systematically introduce these specific modifications, rather than screening random analogs. The availability of the compound at a high purity standard (≥97.0%) is critical for accurate dose-response and kinetic studies, ensuring that observed biological effects can be confidently attributed to the designed compound and not to impurities in the starting material.

As a Commercial Analytical Standard for Method Development and Quality Control

For analytical chemists in both industry and academia, 4-benzoylpyrazole serves as a high-purity analytical standard. Its well-defined physical properties, including a specific melting point range (63-66°C) and verified carbon content , make it suitable for calibrating analytical instruments, validating HPLC or GC methods, and serving as a reference marker in stability studies of benzoylpyrazole-containing formulations. This application relies entirely on the compound's procured purity and consistency, which are documented in vendor certificates of analysis.

As a Versatile Core for Broad-Spectrum Heterocyclic Chemistry

Beyond specific biological targets, 4-benzoylpyrazole is a valuable reagent in general heterocyclic chemistry. The pyrazole ring can undergo a variety of reactions (e.g., N-alkylation, electrophilic substitution), and the benzoyl group provides a synthetic handle for further functionalization (e.g., reduction, organometallic addition). Its role as a versatile intermediate is underscored by its use in patents for preparing a wide range of substituted 4-benzoylpyrazole derivatives for applications ranging from herbicides to UV stabilizers [7]. Procuring this single compound enables exploration across multiple chemical and patent spaces.

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